

Crystallographic Properties of Aluminum Potassium Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum potassium sulfate*

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This technical guide provides a comprehensive overview of the crystallographic properties of **aluminum potassium sulfate**, with a primary focus on its common dodecahydrate form, also known as potassium alum. This document summarizes key crystallographic data, outlines a general experimental protocol for its characterization, and presents a workflow for crystallographic analysis.

Core Crystallographic Data

Aluminum potassium sulfate exists in two primary forms: the dodecahydrate ($\text{KAl}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$) and the anhydrous form ($\text{KAl}(\text{SO}_4)_2$). Their crystallographic properties differ significantly. The dodecahydrate is the form most commonly encountered.

Aluminum Potassium Sulfate Dodecahydrate (Potassium Alum)

Potassium alum crystallizes in the cubic system, belonging to the α -type alums. Its structure is characterized by a well-defined arrangement of hydrated aluminum and potassium ions, along with sulfate anions. Each aluminum ion is octahedrally coordinated to six water molecules, forming the $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ complex. The potassium ion is also surrounded by water molecules.

Property	Value
Chemical Formula	$\text{KAl}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$
Crystal System	Cubic
Space Group	Pa-3
Lattice Parameter (a)	$\sim 12.16 - 12.18 \text{ \AA}$
Unit Cell Volume	$\sim 1798 - 1807 \text{ \AA}^3$
Formula Units (Z)	4
Crystal Habit	Octahedral

Anhydrous Aluminum Potassium Sulfate

The anhydrous form of **aluminum potassium sulfate** adopts a different crystal structure upon the removal of water molecules.

Property	Value
Chemical Formula	$\text{KAl}(\text{SO}_4)_2$
Crystal System	Trigonal
Space Group	P321
Lattice Parameters	$a = b \approx 4.72 \text{ \AA}, c \approx 8.26 \text{ \AA}$
$\alpha = \beta = 90^\circ, \gamma = 120^\circ$	

Experimental Protocols for Crystallographic Analysis

The determination of the crystallographic properties of **aluminum potassium sulfate** is primarily achieved through X-ray diffraction (XRD) techniques, including single-crystal XRD and powder XRD.

Crystal Growth (for Single-Crystal XRD)

High-quality single crystals are essential for accurate single-crystal XRD analysis. For potassium alum, this is typically achieved by slow evaporation of a saturated aqueous solution.

Methodology:

- **Preparation of a Saturated Solution:** Dissolve **aluminum potassium sulfate** in distilled water at a slightly elevated temperature (e.g., 40-60°C) until no more solute dissolves.
- **Seed Crystal Formation:** Allow a small volume of the saturated solution to evaporate slowly in a shallow dish. Small, well-formed octahedral crystals (seed crystals) will form.
- **Crystal Growth:** Select a single, defect-free seed crystal and suspend it in a fresh, filtered, saturated solution.
- **Controlled Evaporation:** Cover the container to allow for slow evaporation at a constant temperature. This promotes the growth of a large, high-quality single crystal.

X-ray Diffraction Data Collection

2.2.1. Single-Crystal X-ray Diffraction

This technique provides precise information about the unit cell dimensions and the arrangement of atoms within the crystal.

Methodology:

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations.
- **Diffraction Pattern:** The diffracted X-rays are detected, and their intensities and positions are recorded to generate a diffraction pattern.
- **Data Processing:** The collected data is processed to determine the unit cell parameters, space group, and atomic coordinates.

2.2.2. Powder X-ray Diffraction

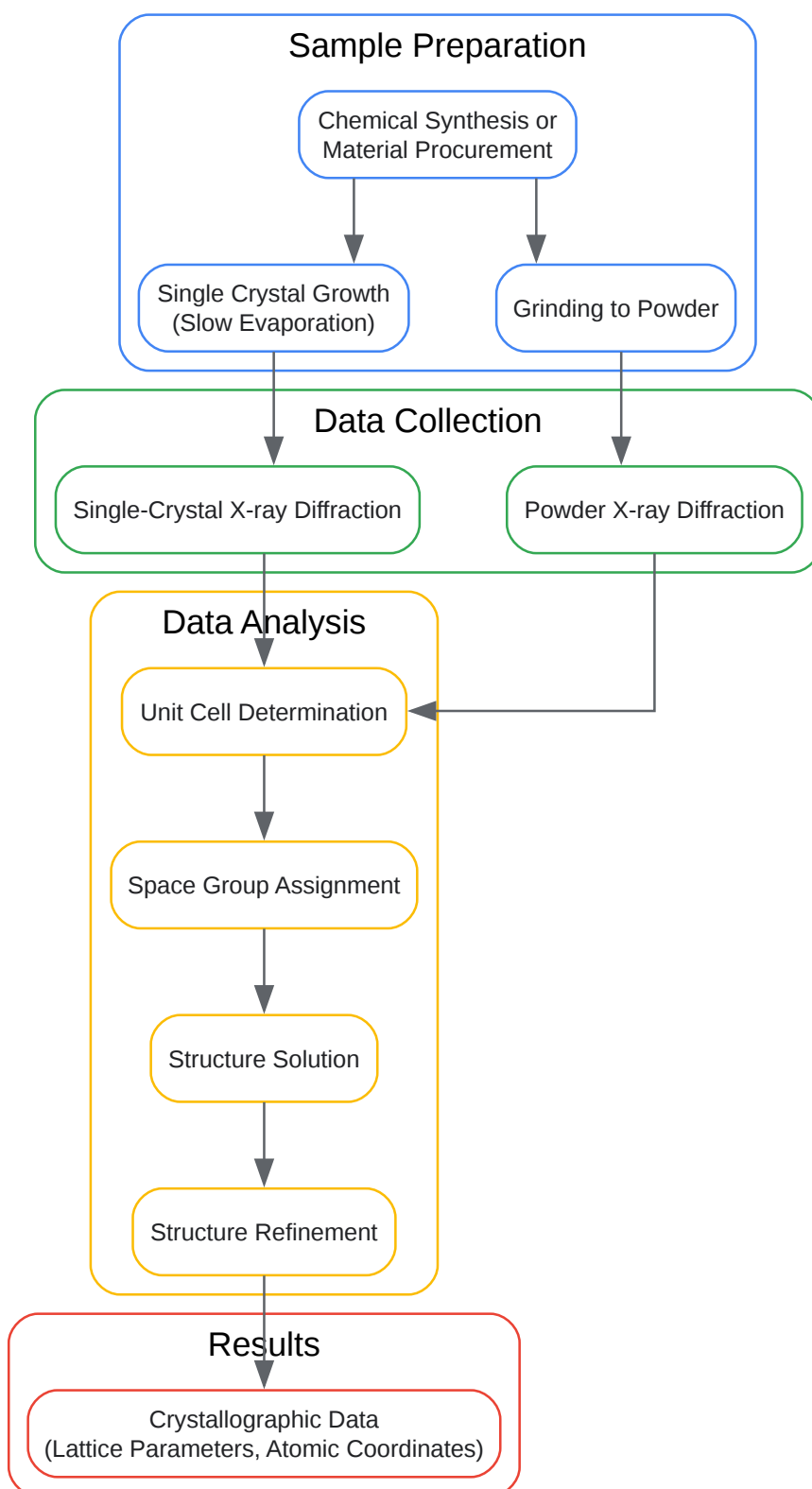
Powder XRD is used to identify the crystalline phases present in a sample and to determine lattice parameters.

Methodology:

- **Sample Preparation:** A finely ground powder of the crystalline material is prepared to ensure random orientation of the crystallites.
- **Data Collection:** The powdered sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of angles (2θ).
- **Diffractogram:** The intensity of the diffracted X-rays is recorded as a function of the diffraction angle, producing a characteristic diffractogram with peaks at specific 2θ values.
- **Data Analysis:** The positions and intensities of the diffraction peaks are used to identify the crystal structure and refine the lattice parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystallographic properties of a compound like **aluminum potassium sulfate**.



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General workflow for crystallographic analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com